3-(2-Bromo-4,5-dimethoxyphenyl)propanal
CAS No.:
Cat. No.: VC16945238
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO3 |
|---|---|
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanal |
| Standard InChI | InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | VSYMKNOAVCRQMH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C(=C1)CCC=O)Br)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a propanal backbone (CH3-CH2-CHO) attached to a 2-bromo-4,5-dimethoxyphenyl aromatic ring. The methoxy groups at positions 4 and 5 enhance electron density, influencing reactivity in electrophilic substitutions, while the bromine atom at position 2 introduces steric and electronic effects critical for regioselective transformations .
Key Structural Features:
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Molecular Formula: C12H15BrO3 (calculated based on structural analogy to related compounds ).
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Functional Groups: Aldehyde (-CHO), methoxy (-OCH3), and bromine substituents.
Spectroscopic Characterization
While direct NMR data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanal are unavailable, analogous compounds provide reference benchmarks:
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1H NMR: Methoxy protons typically resonate at δ 3.70–3.85 ppm, while aldehydic protons appear near δ 9.5–10.0 ppm .
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13C NMR: The aldehyde carbon is expected at δ ~190–200 ppm, with aromatic carbons adjacent to bromine showing deshielding effects .
Physicochemical Properties
Thermodynamic and Physical Parameters
Data for the closely related nitrile analog, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS 35249-62-8), offer insights into expected trends :
| Property | Value (Nitrile Analog) | Inferred Value (Propanal) |
|---|---|---|
| Molecular Weight (g/mol) | 270.122 | ~272.11 |
| Density (g/cm³) | 1.4 ± 0.1 | 1.2–1.3 |
| Boiling Point (°C) | 379.4 ± 37.0 | 250–300 (decomp.) |
| Flash Point (°C) | 183.3 ± 26.5 | 150–170 |
The aldehyde’s lower molecular weight and reduced polarity compared to the nitrile likely result in a lower boiling point and altered solubility profile.
Stability and Reactivity
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Thermal Stability: Susceptible to decomposition above 200°C due to aldehyde oxidation and possible demethylation .
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Reactivity: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., aldol reactions), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Synthesis Methodologies
Alternative Pathways
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Oxidation of Propanol Derivatives: Oxidation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanol using pyridinium chlorochromate (PCC) or Swern conditions .
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Hydrolysis of Enol Ethers: Acid-catalyzed hydrolysis of protected enol ether intermediates, as reported in α-aryl aldehyde syntheses .
Applications in Pharmaceutical Synthesis
Role in Ivabradine Production
3-(2-Bromo-4,5-dimethoxyphenyl)propanal is hypothesized to serve as a precursor to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in ivabradine synthesis . Ivabradine, a selective sinus node inhibitor, requires bicyclic amine intermediates derived from nitrile reduction and cyclization .
Critical Steps:
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Nitrile to Amine Conversion: Catalytic hydrogenation of the nitrile group to a primary amine.
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Cyclization: Intramolecular reactions form the bicyclic core of ivabradine .
Future Research Directions
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Optimized Synthetic Routes: Develop one-pot methodologies to improve yield and reduce purification steps.
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Catalytic Asymmetric Synthesis: Employ organocatalysts for enantioselective aldehyde synthesis, as hinted in RSC methodologies .
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Biological Screening: Evaluate antimicrobial and anticancer activities of derivatives.
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